molecular formula C10H12O4 B8821491 1-Hydroxypropan-2-yl 4-hydroxybenzoate CAS No. 438537-46-3

1-Hydroxypropan-2-yl 4-hydroxybenzoate

Cat. No.: B8821491
CAS No.: 438537-46-3
M. Wt: 196.20 g/mol
InChI Key: UZAWKCIZDTWSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxypropan-2-yl 4-hydroxybenzoate ( 438537-46-3), with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol, is a pharmaceutical impurity standard critical for analytical research and development . This compound is professionally identified as Ramipril Impurity 16 and serves as a key reference standard in the quality control and compliance of the active pharmaceutical ingredient (API) Ramipril . Its primary applications are supporting Analytical Method Development (AMD) and Method Validation (AMV), which are essential for regulatory submissions like Abbreviated New Drug Applications (ANDA) and during the commercial production of Ramipril to ensure product safety and efficacy . The detailed characterization data provided with this product is compliant with stringent regulatory guidelines. It can be used to establish traceability against pharmacopeial standards from the USP (United States Pharmacopeia) or EP (European Pharmacopoeia), subject to feasibility, making it an indispensable tool for laboratories requiring regulatory compliance . This product is supplied as a fine chemical for analytical purposes exclusively. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions of 2-8°C in a refrigerator are recommended to ensure the stability and integrity of the product .

Properties

CAS No.

438537-46-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-hydroxypropan-2-yl 4-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-7(6-11)14-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3

InChI Key

UZAWKCIZDTWSPX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxypropan 2 Yl 4 Hydroxybenzoate

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate (B8730719), various chromatographic methods are employed to ensure its purity and determine its concentration in different matrices.

High-Performance Liquid Chromatography (HPLC) for 1-Hydroxypropan-2-yl 4-hydroxybenzoate Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of 4-hydroxybenzoate esters (parabens). The separation is typically achieved using a reversed-phase mechanism on columns such as C18. researchgate.nethelixchrom.comsielc.com The method's versatility allows for the analysis of various parabens, including isomers like 1-Hydroxypropan-2-yl 4-hydroxybenzoate and its related compound, propylparaben (B1679720).

The mobile phase composition, often a mixture of an aqueous buffer (like acetate or phosphate (B84403) buffer) and an organic solvent (such as methanol or acetonitrile), is a critical parameter that controls the retention time and resolution of the compounds. researchgate.nethelixchrom.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, typically set at a wavelength of 254 nm where the benzene (B151609) ring of the paraben structure exhibits strong absorbance. researchgate.netmoca.net.ua Gradient elution can be employed for the simultaneous determination of multiple parabens with different hydrophobicities in a single run. nih.gov The precise quantification and separation capabilities of HPLC make it an indispensable tool for quality control and research involving 1-Hydroxypropan-2-yl 4-hydroxybenzoate.

Table 1: Example HPLC Conditions for Paraben Analysis

Parameter Condition Source
Column C18-bonded silica (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic mixture of acetate buffer (pH 4) and methanol (18:82) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography (GC) Applications in 1-Hydroxypropan-2-yl 4-hydroxybenzoate Research

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the determination of parabens. nih.govrjstonline.com Due to the polarity and relatively low volatility of parabens, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govrsc.org A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the phenolic hydroxyl groups with trimethylsilyl (TMS) groups. rsc.org

The separation is achieved on a capillary column, such as a BP-5, with a short run time. rjstonline.com GC-MS provides high sensitivity and selectivity, allowing for the detection of trace amounts of parabens in complex matrices. nih.govnih.gov The mass spectrometer provides structural information based on the fragmentation patterns of the analyte, confirming its identity with high confidence. Methods have been developed for the simultaneous determination of multiple parabens in various samples, including water and personal care products. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Paraben Analysis

Parameter Condition Source
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Derivatization Often required (e.g., with BSTFA) rsc.org
Column Capillary column (e.g., BP-5) rjstonline.com
Ionization Mode Electron Ionization (EI) nih.gov
Detection Mass Spectrometer (Single or Triple Quadrupole) nih.govrjstonline.com

| Application | High-sensitivity detection in environmental and cosmetic samples | nih.govnih.gov |

Microemulsion Electrokinetic Chromatography (MEEKC) for 4-Hydroxybenzoate Analysis

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that utilizes a microemulsion as the separation medium. nih.govresearchgate.net This method is highly effective for the selective and quantitative analysis of 4-hydroxybenzoate preservatives. nih.govresearchgate.net A typical microemulsion consists of an oil (e.g., octane), a surfactant (e.g., sodium dodecyl sulfate - SDS), a co-surfactant (e.g., 1-butanol), and an aqueous buffer. molnar-institute.com

MEEKC separates compounds based on their partitioning between the aqueous phase and the oil droplets of the microemulsion. molnar-institute.comnih.gov This technique has been successfully validated for the determination of methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid and their impurities. nih.govresearchgate.net The results obtained by MEEKC for paraben content in liquid samples have shown consistency with those from HPLC analysis, highlighting its reliability for routine quality control testing. nih.govresearchgate.net The technique's performance can be affected by numerous parameters, including the type and concentration of oil, surfactant, buffer, and pH. molnar-institute.com

Ultra-Performance Liquid Chromatography (UPLC) in Analysis of 1-Hydroxypropan-2-yl 4-hydroxybenzoate

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. scirp.orgshd.org.rs This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher back-pressures. nih.gov

UPLC methods have been developed for the rapid separation and quantification of parabens. scirp.orgnih.gov For instance, a stability-indicating reverse-phase UPLC method was developed for the simultaneous estimation of methylparaben and propylparaben using a C18 column (50 × 2.1 mm, 1.7 µm). nih.gov The high throughput of UPLC makes it particularly suitable for the analysis of a large number of samples, for example, in screening cosmetic or pharmaceutical products for paraben content. shd.org.rs A UPLC system coupled with a mass spectrometer provides a fast, selective, and sensitive method for the detection of parabens.

Table 3: UPLC Method Parameters for Paraben Analysis

Parameter Condition Source
Column Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm nih.gov
Mobile Phase Gradient elution with Solvent A (0.1% perchloric acid) and Solvent B (0.1% perchloric acid and methanol, 20:80 v/v) nih.gov
Flow Rate 0.4 mL/min nih.gov
Detection UV at 240 nm nih.gov

| Column Temperature | 40°C | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Semi-Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique used for the simultaneous determination of parabens in various formulations. tandfonline.comresearchgate.net The separation is typically carried out on silica gel plates with a fluorescent indicator. tandfonline.com A suitable mobile phase, such as n-pentane and glacial acetic acid, is used to develop the chromatogram. tandfonline.com

Detection and quantification are often performed using a densitometer, which measures the absorbance or fluorescence of the separated spots "in situ" at a specific wavelength, such as 256 nm. tandfonline.com HPTLC methods have been developed for the simultaneous determination of methylparaben, ethylparaben, propylparaben, and butylparaben (B1668127). researchgate.net The technique is valued for its simplicity, cost-effectiveness, and high sample throughput, making it suitable for qualitative screening and semi-quantitative analysis. ajrconline.orgaseancosmetics.org

Spectroscopic Techniques for Structural Elucidation of 1-Hydroxypropan-2-yl 4-Hydroxybenzoate

Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules. By analyzing the interaction of a compound with electromagnetic radiation, these methods provide detailed information about its molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of 1-Hydroxypropan-2-yl 4-hydroxybenzoate.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The aromatic protons on the 4-hydroxybenzoate ring would appear as two doublets in the aromatic region. The protons of the 1-hydroxypropan-2-yl group would show a complex pattern: a multiplet for the CH proton, a doublet for the CH₃ group, and a multiplet for the CH₂OH group. The protons of the two hydroxyl groups (phenolic and alcoholic) would appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom. The carbonyl carbon of the ester would appear at a characteristic downfield shift. Signals for the aromatic carbons, as well as the three distinct carbons of the 1-hydroxypropan-2-yl moiety, would also be present.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate (molecular weight: 196.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 196. evitachem.com Characteristic fragmentation patterns would include the loss of the side chain and the formation of the stable 4-hydroxybenzoyl cation (m/z 121).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-Hydroxypropan-2-yl 4-hydroxybenzoate would exhibit several characteristic absorption bands:

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups.

A strong absorption band around 1720-1680 cm⁻¹ due to the C=O stretching of the ester group.

Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

Strong bands in the 1300-1100 cm⁻¹ region due to the C-O stretching of the ester and alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, NMR analysis allows for the unambiguous confirmation of its molecular structure by identifying the distinct signals corresponding to the aromatic protons of the 4-hydroxybenzoate moiety and the aliphatic protons of the 1-hydroxypropan-2-yl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Hydroxypropan-2-yl 4-hydroxybenzoate is expected to exhibit characteristic signals for both the aromatic and aliphatic portions of the molecule. The aromatic protons on the 4-hydroxybenzoate ring typically appear as two distinct doublets in the downfield region of the spectrum, a result of their ortho- and meta-coupling. The protons of the 1-hydroxypropan-2-yl group would present a more complex pattern in the upfield region, with signals corresponding to the methyl, methine, and methylene protons, each showing specific multiplicities due to spin-spin coupling with neighboring protons. The hydroxyl protons may appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number and types of carbon atoms in the molecule. The spectrum for 1-Hydroxypropan-2-yl 4-hydroxybenzoate would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzene ring (with quaternary carbons appearing at different chemical shifts than the protonated carbons), and the aliphatic carbons of the 1-hydroxypropan-2-yl side chain.

Interactive Data Table: Predicted NMR Data for 1-Hydroxypropan-2-yl 4-hydroxybenzoate

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.8-8.0Doublet2HProtons ortho to the ester group
Aromatic~6.8-7.0Doublet2HProtons meta to the ester group
Aliphatic~4.9-5.1Multiplet1H-CH(O)- proton
Aliphatic~3.5-3.7Multiplet2H-CH₂(OH) protons
Aliphatic~1.2-1.4Doublet3H-CH₃ protons
HydroxylVariableBroad Singlet1HAr-OH proton
HydroxylVariableBroad Singlet1H-CH₂-OH proton
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~165-167Ester C=O
Aromatic~160-162C-OH
Aromatic~131-133C-H (ortho to ester)
Aromatic~121-123C-COO
Aromatic~115-117C-H (meta to ester)
Aliphatic~70-72-CH(O)-
Aliphatic~65-67-CH₂(OH)
Aliphatic~16-18-CH₃

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

For 1-Hydroxypropan-2-yl 4-hydroxybenzoate (C₁₀H₁₂O₄), the expected monoisotopic mass is approximately 196.0736 g/mol . HRMS analysis would confirm this elemental composition with high precision.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways could include the cleavage of the ester bond, leading to the formation of ions corresponding to the 4-hydroxybenzoyl cation (m/z 121) and the 1-hydroxypropan-2-yl radical, or the 4-hydroxybenzoic acid ion (m/z 138) through rearrangement. Other fragments could arise from the loss of water from the aliphatic side chain or the cleavage of the propanol (B110389) moiety.

Interactive Data Table: Predicted Mass Spectrometry Data for 1-Hydroxypropan-2-yl 4-hydroxybenzoate

m/z Predicted Fragment Ion Structural Assignment
196[C₁₀H₁₂O₄]⁺Molecular Ion (M⁺)
138[C₇H₆O₃]⁺4-Hydroxybenzoic acid ion
121[C₇H₅O₂]⁺4-Hydroxybenzoyl cation
77[C₃H₇O₂]⁺1-Hydroxypropan-2-yl cation

Note: The fragmentation pattern can be influenced by the ionization technique used.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1-Hydroxypropan-2-yl 4-hydroxybenzoate would display characteristic absorption bands corresponding to its various functional groups.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups.

A strong, sharp band around 1680-1720 cm⁻¹ due to the C=O stretching vibration of the ester group.

Several bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

A distinct band around 1200-1300 cm⁻¹ for the C-O stretching of the ester group.

Interactive Data Table: Predicted FTIR Data for 1-Hydroxypropan-2-yl 4-hydroxybenzoate

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3200-3600Broad, StrongO-H Stretch (phenolic and alcoholic)
2850-3000MediumC-H Stretch (aliphatic)
1680-1720Strong, SharpC=O Stretch (ester)
1580-1610MediumC=C Stretch (aromatic)
1450-1510MediumC=C Stretch (aromatic)
1200-1300StrongC-O Stretch (ester)
1100-1170MediumC-O Stretch (alcohol)

Development of Advanced Analytical Methodologies for 1-Hydroxypropan-2-yl 4-hydroxybenzoate

The accurate detection and quantification of 1-Hydroxypropan-2-yl 4-hydroxybenzoate in various matrices, as well as the identification of its potential impurities and degradation products, require the development of sensitive and selective analytical methods.

Coupled Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Coupled or hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are ideal for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like 1-Hydroxypropan-2-yl 4-hydroxybenzoate. Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column would be a suitable method for its separation from other components in a mixture. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source, would provide high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups of 1-Hydroxypropan-2-yl 4-hydroxybenzoate would likely be necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for this purpose. The derivatized compound can then be separated on a capillary GC column and detected by mass spectrometry. GC-MS offers excellent separation efficiency and provides characteristic mass spectra that can be used for identification.

Methods for Detection and Quantification of Degradation Products and Impurities

The stability of 1-Hydroxypropan-2-yl 4-hydroxybenzoate is a critical quality attribute. Forced degradation studies, involving exposure to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products. The analytical methods developed for the parent compound, such as LC-MS, can be adapted to separate, identify, and quantify these degradation products.

Potential degradation pathways could include the hydrolysis of the ester bond, leading to the formation of 4-hydroxybenzoic acid and 1,2-propanediol. Oxidation of the phenolic hydroxyl group or the aliphatic side chain could also occur.

Impurities in 1-Hydroxypropan-2-yl 4-hydroxybenzoate could arise from the starting materials or side reactions during its synthesis. For instance, unreacted 4-hydroxybenzoic acid or 1,2-propanediol could be present. Di-esters of 1,2-propanediol or other related substances could also be formed. The developed analytical methods must be capable of resolving these impurities from the main compound and quantifying them at low levels.

Biological Activity and Mechanistic Investigations of 1 Hydroxypropan 2 Yl 4 Hydroxybenzoate in Vitro Studies

Enzyme Inhibition and Modulation Studies

The biological activity of a compound is frequently linked to its ability to interact with and modulate the function of enzymes. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate (B8730719), potential enzymatic interactions can be inferred from studies of its core components: the 4-hydroxybenzoate moiety and the alkyl ester chain.

Based on the known interactions of its structural relatives, several enzyme classes emerge as potential targets for 1-Hydroxypropan-2-yl 4-hydroxybenzoate. The 4-hydroxybenzoate structure is a known substrate and modulator for enzymes involved in both microbial and mammalian metabolic pathways.

One significant potential target is p-hydroxybenzoate hydroxylase , a flavoprotein enzyme crucial for the degradation of aromatic compounds in microorganisms. nih.govebi.ac.uk This enzyme hydroxylates 4-hydroxybenzoate to form 3,4-dihydroxybenzoate. ebi.ac.uk Given its structural similarity, 1-Hydroxypropan-2-yl 4-hydroxybenzoate could potentially act as a substrate, an inhibitor, or a modulator of this enzyme.

Another key area of investigation involves the Coenzyme Q (CoQ) biosynthesis pathway . In this pathway, the enzyme Coq2 (in eukaryotes) or UbiA (in bacteria) catalyzes the prenylation of 4-hydroxybenzoic acid (4-HB). nih.gov The specificity of this enzyme is of particular interest. Studies have shown that aromatic compounds with a carboxylic acid moiety at C1 and an electron-donating hydroxyl group at C4 are recognized as substrates. nih.gov While 1-Hydroxypropan-2-yl 4-hydroxybenzoate is an ester, not a carboxylic acid, its potential hydrolysis in vitro to 4-HB could make it a precursor for this pathway. Conversely, it might act as a competitive inhibitor, binding to the active site of Coq2 but not undergoing the subsequent reaction.

The following table summarizes potential enzyme targets based on the activities of related compounds.

Enzyme Class / Specific EnzymeKnown Role / Interaction with Related CompoundsPotential Interaction with 1-Hydroxypropan-2-yl 4-hydroxybenzoate
Monooxygenases
p-hydroxybenzoate hydroxylaseHydroxylates 4-hydroxybenzoate as part of aromatic degradation pathways. nih.govCould act as a substrate, competitive inhibitor, or modulator.
Transferases
Coq2 / UbiA (p-hydroxybenzoate polyprenyltransferase)Utilizes 4-hydroxybenzoate as a substrate for Coenzyme Q biosynthesis. nih.govMay act as a competitive inhibitor or serve as a pro-drug, releasing 4-HB upon hydrolysis.
Hydrolases
EsterasesHydrolyze the ester bond of various parabens to release 4-hydroxybenzoic acid. atamanchemicals.comExpected to be a primary target for metabolism, leading to hydrolysis of the ester linkage.

While direct SAR studies on the 1-Hydroxypropan-2-yl 4-hydroxybenzoate scaffold are not available in the literature, extensive research on other 4-hydroxybenzoate esters (parabens) provides a strong basis for predictions. The key structural features influencing the biological activity of this family are the alkyl ester group and the phenolic hydroxyl group.

For parabens, it is well-established that increasing the length of the linear alkyl chain (from methyl to butyl) generally enhances antimicrobial and estrogenic activity. researchgate.net This is often attributed to increased lipophilicity, which facilitates membrane transport and interaction with hydrophobic binding pockets of target proteins.

The scaffold of 1-Hydroxypropan-2-yl 4-hydroxybenzoate introduces two unique features compared to common parabens:

A Branched Alkyl Chain: The presence of a propyl chain with a methyl branch may alter its fit into enzyme active sites compared to a linear propyl chain (as in propylparaben).

A Terminal Hydroxyl Group: The hydroxyl group on the propanol (B110389) moiety significantly increases the molecule's polarity. This could decrease its ability to cross cell membranes compared to non-hydroxylated analogues but may also offer a new site for hydrogen bonding within an enzyme's active site or for metabolic conjugation.

The presence of the hydroxyl group is a critical modification. It may lead to a different activity profile, potentially reducing the lipophilicity-driven effects seen with traditional parabens while introducing new possibilities for specific hydrophilic interactions.

A comparative analysis highlights the unique structural position of 1-Hydroxypropan-2-yl 4-hydroxybenzoate among its better-known relatives. Common parabens like methyl-, ethyl-, propyl-, and butylparaben (B1668127) are widely used as preservatives due to their ability to inhibit the growth of molds and bacteria. atamanchemicals.com

The following interactive table compares the structures of these compounds. The key differentiator for 1-Hydroxypropan-2-yl 4-hydroxybenzoate is the addition of a hydroxyl group on the ester chain, which alters its physicochemical properties, such as polarity and hydrogen bonding capability. This structural change would be expected to influence its interaction with enzyme targets. For example, while propylparaben's activity is largely dictated by its lipophilic character, the hydrophilic -OH group in 1-Hydroxypropan-2-yl 4-hydroxybenzoate could favor binding to enzymes with more polar active sites or, conversely, hinder its binding to hydrophobic pockets where propylparaben (B1679720) is effective.

Compound NameStructure of Ester Group (R)Key Structural FeaturesExpected Impact on Enzyme Modulation
Methyl 4-hydroxybenzoate-CH₃Shortest alkyl chain, most water-soluble among common parabens.Baseline activity for the paraben class.
Propyl 4-hydroxybenzoate-CH₂CH₂CH₃Linear, 3-carbon alkyl chain, increased lipophilicity.Greater activity than methyl ester in many systems due to higher lipophilicity.
Butyl 4-hydroxybenzoate-CH₂CH₂CH₂CH₃Longer linear alkyl chain, further increased lipophilicity.Often shows the highest activity among common parabens in lipophilicity-driven interactions.
1-Hydroxypropan-2-yl 4-hydroxybenzoate-CH(CH₃)CH₂OHBranched, hydroxylated 3-carbon chain.Increased polarity due to -OH group may decrease membrane permeability but introduce specific hydrogen bonding interactions with enzyme targets. Branching may affect steric fit.

Cellular Pathway Modulation and In Vitro Biotransformation

The ultimate effect of a compound on a biological system is determined by its interaction with cellular pathways and its metabolic stability.

While distinct molecules, other compounds containing a hydroxypropanol or related moiety can offer clues into potential cellular effects. For instance, studies on the electrochemical reduction of CO2 have identified intermediates like hydroxyacetone (B41140) and 1,2-propanediol. nih.gov Although the context is different, these studies investigate the formation and reactivity of small hydroxylated molecules. Furthermore, enzymatic cascades have been developed for the in vitro production of compounds like 3-hydroxypropanal (B37111) from simple alcohols, demonstrating the biological reactivity of such structures. nih.govnih.gov

More broadly, phenolic compounds, including bisphenols, have been studied for their effects on cellular functions like mitochondrial activity and membrane integrity. mdpi.com It is plausible that 1-Hydroxypropan-2-yl 4-hydroxybenzoate, as a phenolic compound, could be investigated for similar effects. The combination of a phenolic ring and a hydroxylated side chain presents a molecule with both hydrophobic and hydrophilic regions, which could potentially interact with and disrupt the lipid bilayer of cell membranes or mitochondrial membranes.

The metabolic stability of a new chemical entity is a critical parameter evaluated during drug discovery, often using in vitro systems like liver microsomes or hepatocytes. researchgate.netnuvisan.com These systems contain the primary enzymes responsible for drug metabolism. thermofisher.combioivt.com Although specific experimental data for 1-Hydroxypropan-2-yl 4-hydroxybenzoate is lacking, its likely metabolic pathways can be predicted based on its chemical structure.

Predicted Biotransformation Pathways:

Ester Hydrolysis: The most probable metabolic reaction is the hydrolysis of the ester bond by carboxylesterases, which are abundant in hepatocytes and liver microsomes. This reaction would cleave the molecule into two smaller, known compounds: 4-hydroxybenzoic acid and 1,2-propanediol .

Phase II Conjugation: The phenolic hydroxyl group of the parent molecule or the resulting 4-hydroxybenzoic acid metabolite is a prime site for Phase II conjugation reactions. These include glucuronidation (by UDP-glucuronosyltransferases) and sulfation (by sulfotransferases), which increase water solubility and facilitate excretion.

Oxidation: The primary alcohol on the 1,2-propanediol moiety, either before or after hydrolysis, could undergo oxidation.

In Vitro Metabolic Stability Assays: A standard in vitro assay to determine these parameters would involve incubating 1-Hydroxypropan-2-yl 4-hydroxybenzoate with cryopreserved hepatocytes or liver microsomes and monitoring the disappearance of the parent compound over time using LC-MS. nuvisan.comresearchgate.net The results would yield key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).

The following table outlines a typical experimental design for such a study.

ParameterDescription
Test System Suspension of cryopreserved human hepatocytes; Human liver microsomes (HLM).
Compound Concentration Typically a low concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.
Incubation Time Points A series of time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to measure the rate of disappearance.
Cofactors (for microsomes) NADPH is added to assess Phase I (cytochrome P450-mediated) metabolism. UDPGA may be added to assess glucuronidation.
Analysis Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify potential metabolites.
Calculated Parameters In vitro half-life (t½), Intrinsic Clearance (Clint).

This analysis would provide a quantitative measure of the compound's susceptibility to hepatic metabolism and identify its primary metabolites, confirming the predicted pathways of ester hydrolysis and conjugation.

Investigation of Hydrolysis and Conjugation Reactions in vitro

A thorough review of scientific databases and literature reveals a significant gap in the specific research concerning the in vitro hydrolysis and conjugation of 1-Hydroxypropan-2-yl 4-hydroxybenzoate. While studies on related compounds, such as various alkyl esters of 4-hydroxybenzoic acid (parabens), indicate that hydrolysis to 4-hydroxybenzoic acid is a primary metabolic pathway, direct experimental data on the enzymatic or non-enzymatic hydrolysis and subsequent conjugation of 1-Hydroxypropan-2-yl 4-hydroxybenzoate is not available in the current body of published research. nih.gov

General knowledge of ester metabolism suggests that 1-Hydroxypropan-2-yl 4-hydroxybenzoate would likely be a substrate for esterases present in various tissues, yielding 4-hydroxybenzoic acid and propane-1,2-diol. However, without specific in vitro studies, the kinetics and specific enzymes involved in this process for this particular compound remain undetermined. Similarly, there is no published research detailing the in vitro conjugation of 1-Hydroxypropan-2-yl 4-hydroxybenzoate or its primary metabolites.

Interactions with Biological Macromolecules (Excluding Clinical Data)

The interaction of a compound with biological macromolecules is fundamental to understanding its mechanism of action and potential biological effects. This section reviews the available literature on the binding and biophysical characterization of 1-Hydroxypropan-2-yl 4-hydroxybenzoate with such molecules.

Studies of Binding Affinity and Specificity of 1-Hydroxypropan-2-yl 4-hydroxybenzoate

An extensive search of the scientific literature did not yield any studies specifically investigating the binding affinity and specificity of 1-Hydroxypropan-2-yl 4-hydroxybenzoate to any biological macromolecules. Research on other esters of 4-hydroxybenzoic acid has explored their interactions with various receptors and enzymes. nih.govnih.gov However, no such data has been published for 1-Hydroxypropan-2-yl 4-hydroxybenzoate. Therefore, its binding profile, including dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) for any specific protein target, remains uncharacterized.

Biophysical Characterization of Compound-Target Complexes (e.g., Crystallography, NMR, ITC)

Consistent with the lack of binding affinity data, there are no published studies on the biophysical characterization of complexes between 1-Hydroxypropan-2-yl 4-hydroxybenzoate and any biological target. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) are crucial for elucidating the precise molecular interactions between a compound and its target. The absence of such studies means that there is no structural or thermodynamic information available to describe the interaction of 1-Hydroxypropan-2-yl 4-hydroxybenzoate with any protein or other macromolecule.

Computational Chemistry and Molecular Modeling of 1 Hydroxypropan 2 Yl 4 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a molecule's geometry, energy, and various spectroscopic and electronic properties with high accuracy.

Electronic Structure Analysis and Reactivity Prediction of 1-Hydroxypropan-2-yl 4-Hydroxybenzoate (B8730719)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. For a compound like 1-Hydroxypropan-2-yl 4-hydroxybenzoate, DFT calculations would typically be employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. Based on studies of other benzoic acid derivatives, it is possible to predict the key quantum chemical reactivity descriptors for 1-Hydroxypropan-2-yl 4-hydroxybenzoate. nih.gov These descriptors, derived from the HOMO and LUMO energies, include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index.

Table 1: Predicted Quantum Chemical Reactivity Descriptors for 4-Hydroxybenzoate Derivatives (Illustrative Data)

DescriptorPredicted Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVRelates to electron-donating ability
LUMO Energy-1.0 to -2.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical reactivity
Electronegativity (χ)3.5 to 4.5 eVTendency to attract electrons
Chemical Hardness (η)2.0 to 2.5 eVResistance to change in electron distribution

Note: The values in this table are hypothetical and based on typical ranges observed for similar aromatic esters. Actual values for 1-Hydroxypropan-2-yl 4-hydroxybenzoate would require specific DFT calculations.

Furthermore, the electrostatic potential map, another output of electronic structure calculations, would visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, the oxygen atoms of the hydroxyl and ester groups are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the hydroxyl groups and the carbonyl carbon would be electrophilic.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in 1-Hydroxypropan-2-yl 4-hydroxybenzoate—specifically around the ester linkage and the propanol (B110389) side chain—gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Quantum chemical calculations can be used to construct a potential energy surface (PES) by systematically rotating the dihedral angles of the key bonds and calculating the energy at each point. This allows for the identification of local and global energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, the orientation of the propanol group relative to the benzoate (B1203000) ring would be a primary focus of such an analysis.

Molecular Dynamics Simulations

Simulation of Conformational Dynamics of 1-Hydroxypropan-2-yl 4-Hydroxybenzoate

An MD simulation of 1-Hydroxypropan-2-yl 4-hydroxybenzoate would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom in the system. This would generate a trajectory of atomic positions and velocities over a specified time period, typically nanoseconds to microseconds.

Analysis of this trajectory would reveal the accessible conformations of the molecule in solution and the timescales of transitions between them. This is particularly relevant for understanding how the molecule might adapt its shape to interact with biological targets. Studies on other parabens have used MD simulations to investigate their interactions with lipid bilayers and proteins, demonstrating the importance of conformational flexibility in these processes. oatext.com

Investigation of Solvation Effects and Intermolecular Interactions

The behavior of 1-Hydroxypropan-2-yl 4-hydroxybenzoate in a biological system is heavily influenced by its interactions with the surrounding solvent, which is typically water. MD simulations are an excellent tool for studying solvation. By analyzing the trajectory, one can determine the radial distribution functions of water molecules around specific atoms or functional groups of the solute, providing a detailed picture of the solvation shell.

Furthermore, the simulations can quantify the hydrogen bonding network between 1-Hydroxypropan-2-yl 4-hydroxybenzoate and water molecules. The hydroxyl and ester groups are expected to be primary sites for hydrogen bonding. The strength and dynamics of these interactions are crucial for the molecule's solubility and partitioning behavior. Computational studies on parabens have highlighted the role of such interactions in their ability to permeate biological membranes. oatext.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Hydroxypropan-2-yl 4-hydroxybenzoate, docking would be used to predict its binding mode within the active site of a protein target.

Given the known endocrine-disrupting activity of some parabens, a likely target for docking studies would be the estrogen receptor. nih.gov The process would involve obtaining the three-dimensional structure of the receptor, typically from a protein data bank, and then using a docking algorithm to fit the 1-Hydroxypropan-2-yl 4-hydroxybenzoate molecule into the binding pocket.

The docking results are typically scored based on the predicted binding affinity, which provides an estimate of the strength of the interaction. Analysis of the docked pose reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, the phenolic hydroxyl group and the ester carbonyl oxygen are likely to form key hydrogen bonds with amino acid residues in the receptor's active site, while the benzene (B151609) ring and the propyl group would engage in hydrophobic interactions.

Table 2: Predicted Intermolecular Interactions of 1-Hydroxypropan-2-yl 4-hydroxybenzoate with a Hypothetical Receptor Active Site

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues in Receptor
Hydrogen BondPhenolic -OH, Ester C=O, Propanol -OHPolar amino acids (e.g., Ser, Thr, His)
HydrophobicBenzene ring, Propyl chainNonpolar amino acids (e.g., Leu, Val, Phe)
π-π StackingBenzene ringAromatic amino acids (e.g., Phe, Tyr, Trp)

Note: This table presents a generalized prediction of potential interactions. The actual interactions would depend on the specific topology and amino acid composition of the target protein's binding site.

In silico studies on various parabens have successfully used molecular docking and MD simulations to elucidate their binding mechanisms with estrogen receptors, showing that van der Waals interactions are a major driving force for these interactions. nih.gov

Prediction of Binding Modes with Putative Biological Targets

Understanding how a small molecule interacts with a biological macromolecule, such as a protein or enzyme, is fundamental to elucidating its mechanism of action. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of 1-Hydroxypropan-2-yl 4-hydroxybenzoate with potential biological targets.

The process involves generating a three-dimensional structure of the ligand (1-Hydroxypropan-2-yl 4-hydroxybenzoate) and docking it into the active site of a target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity. These scores are typically based on a force field that evaluates steric and electrostatic interactions.

For instance, given the structural similarity of the 4-hydroxybenzoate moiety to parabens, a putative biological target could be an enzyme involved in bacterial fatty acid synthesis, a known target for some parabens. A docking simulation would predict how 1-Hydroxypropan-2-yl 4-hydroxybenzoate fits into the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. Molecular dynamics simulations can further refine these predicted binding modes and provide a more detailed understanding of the complex's stability over time. nih.gov

Illustrative Docking Simulation Results for 1-Hydroxypropan-2-yl 4-Hydroxybenzoate with a Putative Bacterial Enzyme Target

ParameterPredicted ValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-6.8TYR 228, SER 94Hydrogen Bond
Estimated Inhibition Constant (Ki)4.5 µMILE 215, LEU 198Hydrophobic
Hydrogen Bonds3ARG 112Hydrogen Bond
Hydrophobic Contacts7PHE 102, VAL 115Hydrophobic

Note: The data in this table is illustrative and represents the type of output generated from a molecular docking simulation.

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be performed in two primary ways: ligand-based or structure-based.

In a ligand-based virtual screening, a known active molecule is used as a template to identify other compounds in a database that have similar properties (e.g., shape, charge distribution). If 1-Hydroxypropan-2-yl 4-hydroxybenzoate were found to have a specific biological activity, its structure could be used as a query to find other potentially active compounds.

Conversely, in a structure-based virtual screening, the three-dimensional structure of a biological target is used to screen a database of ligands, docking each one into the target's active site and scoring its potential binding affinity. nih.gov This approach can be used to identify entirely new biological targets for 1-Hydroxypropan-2-yl 4-hydroxybenzoate. A library of known protein structures could be screened to find which ones are predicted to bind the compound with high affinity, suggesting potential new biological activities to investigate experimentally. For example, screening against a panel of human enzymes could reveal potential off-target interactions or new therapeutic applications. nih.gov

Illustrative Virtual Screening Hits for 1-Hydroxypropan-2-yl 4-Hydroxybenzoate Against a Target Database

Target Protein ClassSpecific Target ExampleDocking Score (kcal/mol)Predicted Activity
KinaseLeucine-rich repeat kinase 2 (LRRK2)-7.2Inhibition
β-LactamaseNDM-1 Metallo-β-lactamase-6.5Inhibition
Nuclear ReceptorEstrogen Receptor Alpha-8.1Agonist/Antagonist
ProteaseCathepsin K-6.9Inhibition

Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of a virtual screening campaign.

Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic properties, aiding in the structural elucidation and identification of compounds. By simulating the physical principles that govern these analytical techniques, researchers can generate theoretical spectra that can be compared with experimental data.

Computational Prediction of NMR Chemical Shifts for 1-Hydroxypropan-2-yl 4-Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. The prediction of NMR chemical shifts using computational methods has become a valuable tool for confirming or assigning chemical structures. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. idc-online.comresearchgate.net

The process begins with the optimization of the 3D geometry of 1-Hydroxypropan-2-yl 4-hydroxybenzoate. Following this, the NMR shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, WP04) and basis set can influence the accuracy of the prediction. idc-online.comresearchgate.net More recently, machine learning models have also shown high accuracy in predicting chemical shifts based on large datasets of known structures and their experimental spectra. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Hydroxypropan-2-yl 4-Hydroxybenzoate

Atom Position (¹H)Predicted ¹H Chemical Shift (ppm)Atom Position (¹³C)Predicted ¹³C Chemical Shift (ppm)
H on Phenolic OH9.75Carbonyl C166.5
H on Aliphatic OH4.80C attached to Phenolic OH161.8
Aromatic H (ortho to OH)6.85Aromatic C (ortho to C=O)131.5
Aromatic H (ortho to C=O)7.88Aromatic C (ipso to C=O)122.0
Methine H (-CH-)5.15Aromatic C (ortho to OH)115.2
Methylene H (-CH₂-)4.05Methine C (-CH-)70.1
Methyl H (-CH₃)1.25Methylene C (-CH₂-)65.4
Methyl C (-CH₃)16.7

Note: The data in this table is for illustrative purposes. Actual values depend on the computational method, basis set, and solvent model used.

Computational Prediction of Mass Spectrometry Fragmentation Patterns and Collision Cross Sections (CCS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of a compound. Tandem mass spectrometry (MS/MS) involves fragmenting a precursor ion and analyzing the resulting product ions. Computational tools can simulate this fragmentation process to predict the resulting mass spectrum. biorxiv.orgnih.gov Algorithms like Competitive Fragmentation Modeling (CFM) use machine learning and graph-based approaches to predict bond breakages and the relative intensities of the resulting fragment ions. biorxiv.orgnih.gov This in silico spectrum can be invaluable for identifying the compound in a complex mixture when a reference standard is unavailable. biorxiv.org

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is measured as a collision cross section (CCS). nih.gov The CCS is a robust and characteristic physicochemical property. Computational methods, ranging from machine learning models to more intensive quantum mechanics and trajectory method calculations, can predict the CCS value for a given ion. nih.govdntb.gov.ua This predicted value enhances the confidence of compound identification by providing an orthogonal piece of evidence alongside retention time and m/z. nih.govresearchgate.net

Illustrative Predicted MS/MS Fragmentation and CCS for [1-Hydroxypropan-2-yl 4-Hydroxybenzoate + H]⁺

Predicted Fragment m/zPredicted Relative Intensity (%)Predicted Collision Cross Section (CCS)
197.07 (Precursor Ion)100135.2 Ų (for [M+H]⁺)
138.03 (C₇H₆O₃⁺)85
121.03 (C₇H₅O₂⁺)95
93.03 (C₆H₅O⁺)40
59.05 (C₃H₇O⁺)30

Note: This data is hypothetical and intended to illustrate the output of MS prediction software.

In Silico ADME Prediction (Excluding Human-Specific Outcomes)

In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for evaluating the drug-like potential of a compound early in the discovery process. nih.govresearchgate.net These predictive models are often built using Quantitative Structure-Activity Relationship (QSAR) or machine learning techniques trained on large datasets of experimentally measured properties. nih.govfrontiersin.org

Computational Assessment of Metabolic Stability and Reactivity

Metabolic stability is a critical parameter that influences the bioavailability and duration of action of a compound. In silico models can predict the metabolic stability of a molecule, often by classifying it as having low, medium, or high stability based on its predicted half-life (T₁/₂) or intrinsic clearance in liver microsomes. psu.edunih.gov These models analyze the chemical structure of 1-Hydroxypropan-2-yl 4-hydroxybenzoate to identify features that are either associated with rapid metabolism or metabolic stability.

Computational tools can also predict the reactivity of a molecule and identify its most likely sites of metabolism. This is often achieved by simulating the interaction of the compound with key metabolic enzymes, such as cytochrome P450s. These models can highlight specific atoms (e.g., hydrogen atoms on benzylic carbons or aromatic rings) that are most susceptible to oxidative metabolism. This information is valuable for understanding potential metabolic pathways and for designing analogues with improved stability.

Illustrative Predicted Metabolic Properties of 1-Hydroxypropan-2-yl 4-Hydroxybenzoate

ADME ParameterPredicted OutcomeMethod/Basis of Prediction
Metabolic Stability ClassMediumQSAR model based on liver microsomal clearance data psu.edunih.gov
Predicted Half-life (T₁/₂)0.6 - 2.3 hoursMachine learning regression model nih.gov
Primary Site of MetabolismAromatic Ring (Hydroxylation)Cytochrome P450 reactivity model
Secondary Site of MetabolismMethylene (-CH₂-) group (Oxidation)Bond dissociation energy calculation
CYP Inhibition (General)Likely inhibitor of CYP2C9Pharmacophore-based screening

Note: The data presented in this table is for illustrative purposes and represents typical outputs from various in silico ADME prediction platforms.

Computational Prediction of Absorption and Distribution Properties

The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a critical phase in the drug discovery and development process. In silico, or computational, methods are invaluable for providing early predictions of these properties, thereby enabling the prioritization of candidates with favorable pharmacokinetic characteristics and reducing the reliance on costly and time-consuming experimental studies. nih.govresearchgate.net For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, computational models and molecular modeling techniques are employed to forecast its behavior within a biological system, focusing particularly on its absorption and distribution.

These predictions are typically derived from the molecule's two-dimensional structure using various quantitative structure-activity relationship (QSAR) models and physicochemical descriptors. nih.govresearchgate.net Web-based platforms like SwissADME and pkCSM utilize extensive databases of experimentally determined properties to build predictive models based on a compound's structural features. nih.govnih.govuq.edu.au Key molecular properties such as lipophilicity (Log P), topological polar surface area (TPSA), molecular weight, and hydrogen bond counts are calculated to estimate the compound's likely absorption and distribution profile. researchgate.net

Physicochemical Properties for ADME Prediction

The foundation of predicting ADME properties lies in the analysis of fundamental physicochemical characteristics. These descriptors govern how a molecule interacts with its biological environment. For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, these computationally predicted properties are summarized below.

Table 1: Computationally Predicted Physicochemical Properties of 1-Hydroxypropan-2-yl 4-hydroxybenzoate. Data is derived from computational models used in platforms such as SwissADME.

Predicted Absorption Properties

Oral bioavailability is significantly influenced by a compound's ability to be absorbed from the gastrointestinal tract. nih.gov Computational models predict this by assessing properties like water solubility and human intestinal absorption (HIA).

Water Solubility: The solubility of a compound is a critical factor for absorption, as a molecule must be dissolved in the gastrointestinal fluids to be absorbed. nih.gov The predicted water solubility (Log S) for 1-Hydroxypropan-2-yl 4-hydroxybenzoate suggests it is soluble in water. Different computational models, such as the ESOL and Ali models, provide quantitative estimates of solubility. nih.gov

Human Intestinal Absorption (HIA): Models predicting HIA estimate the percentage of a drug that will be absorbed from the gut into the bloodstream. nih.govresearchgate.netbenthamscience.com For 1-Hydroxypropan-2-yl 4-hydroxybenzoate, a high HIA is predicted, which is a favorable characteristic for an orally administered compound. This prediction is consistent with its physicochemical properties, such as a moderate molecular weight and TPSA, which fall within the ranges typical for well-absorbed compounds.

Predicted Distribution Properties

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key factors influencing its distribution include its ability to cross biological membranes, such as the blood-brain barrier, and the extent to which it binds to plasma proteins. optibrium.com

Plasma Protein Binding (PPB): The degree to which a compound binds to plasma proteins like albumin affects its availability to reach target tissues. optibrium.com Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution and elimination. Computational models predict that 1-Hydroxypropan-2-yl 4-hydroxybenzoate exhibits some degree of plasma protein binding.

The following table summarizes the key computationally predicted absorption and distribution parameters for 1-Hydroxypropan-2-yl 4-hydroxybenzoate.

Table 2: Computationally Predicted Absorption and Distribution Parameters for 1-Hydroxypropan-2-yl 4-hydroxybenzoate. Data is derived from computational models used in platforms such as SwissADME and pkCSM.

Environmental Fate and Bioremediation Research Involving 1 Hydroxypropan 2 Yl 4 Hydroxybenzoate

Biotransformation Pathways by Microorganisms

The microbial breakdown of 4-hydroxybenzoate (B8730719) esters is a key process in their removal from the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy.

Microbial degradation of parabens, including compounds structurally similar to 1-hydroxypropan-2-yl 4-hydroxybenzoate, is a well-documented phenomenon. The initial and most critical step in the aerobic degradation pathway is the hydrolysis of the ester bond. nih.govresearchgate.netresearchgate.net This reaction cleaves the molecule into 4-hydroxybenzoic acid (p-HBA) and the corresponding alcohol. nih.govresearchgate.netresearchgate.net For 1-hydroxypropan-2-yl 4-hydroxybenzoate, this would yield p-HBA and propylene (B89431) glycol.

Studies have shown that various bacteria can utilize parabens as a carbon source. researchgate.net For instance, research on propylparaben (B1679720) revealed that it can be degraded into phenol and p-HBA by microorganisms. researchgate.net In aerobic systems, the degradation typically proceeds in two stages: the initial hydrolysis to p-HBA, followed by a decarboxylation step to produce phenol. nih.govresearchgate.net One study demonstrated that Enterobacter cloacae strain EM could completely convert approximately 500 mg/L of propylparaben into phenol within 5 hours. nih.govasm.org Similarly, Burkholderia latens has been shown to completely degrade both methylparaben and propylparaben. researchgate.netnih.govsigmaaldrich.com

The efficiency and products of microbial degradation can vary depending on the specific microorganism and environmental conditions. The common metabolite, p-HBA, is known to be readily biodegradable under aerobic conditions. researchgate.net

Table 1: Summary of Microbial Degradation Studies on Related 4-Hydroxybenzoate Esters
MicroorganismSubstrate(s)Key Degradation ProductsReported EfficiencySource
Enterobacter cloacae strain EMMethylparaben, Ethylparaben, Propylparaben4-hydroxybenzoic acid, Phenol~500 mg/L of paraben converted to phenol in 5 hours nih.govasm.org
Burkholderia latensMethylparaben, PropylparabenUtilized as a carbon source (no intermediate products detected)Complete degradation of both parabens researchgate.netnih.govsigmaaldrich.com
Pseudomonas beteliMethylparaben, PropylparabenUtilized as a carbon sourceComplete degradation of methylparaben; very low (5.12%) degradation of propylparaben after 10 days researchgate.net
Aerobic Activated SludgeMethylparaben, PropylparabenBenzoic acidHalf-lives estimated between 15.8 and 19.8 minutes researchgate.net

A variety of microbial strains, encompassing both bacteria and fungi, have been identified for their ability to metabolize parabens and their primary metabolite, 4-hydroxybenzoic acid. These microorganisms have been isolated from diverse environments, including contaminated industrial solutions and natural ecosystems.

Bacterial strains are prominent in the degradation of these esters. Specific isolates from non-sterile methylparaben and propylparaben solutions were identified via 16S rRNA gene sequencing as Pseudomonas beteli and Burkholderia latens. nih.govsigmaaldrich.com Another highly resistant and efficient strain, Enterobacter cloacae strain EM, was isolated from a commercial dietary supplement that was preserved with a mix of methyl- and propylparaben. nih.govresearchgate.netbohrium.com Other reported bacterial genera with the capacity to degrade parabens include Pseudomonas (specifically P. aeruginosa and P. cepacia), Acinetobacter, and the marine bacterium Microbulbifer. nih.govresearchgate.netnih.gov

Fungi also play a significant role, particularly in the breakdown of the aromatic intermediate, 4-hydroxybenzoic acid. White-rot fungi such as Trametes versicolor and Gelatoporia subvermispora have been shown to utilize 4-HBA as a carbon source. port.ac.uknih.gov Other identified fungal species include Phomopsis liquidambari, Aspergillus niger, Cohliobolus heterostrophus, and Phanerochaete chrysosporium. researchgate.netresearchgate.netacs.org

Table 2: Selected Microbial Strains Involved in 4-Hydroxybenzoate Ester Metabolism
Microbial GroupSpecies/StrainMetabolized Compound(s)Source
BacteriaPseudomonas beteliMethylparaben, Propylparaben nih.govsigmaaldrich.com
Burkholderia latensMethylparaben, Propylparaben nih.govsigmaaldrich.com
Enterobacter cloacae strain EMMethylparaben, Ethylparaben, Propylparaben nih.govresearchgate.net
Pseudomonas aeruginosaParabens nih.gov
Microbulbifer sp.4-hydroxybenzoate and its esters nih.gov
FungiTrametes versicolor4-hydroxybenzoate port.ac.uknih.gov
Gelatoporia subvermispora4-hydroxybenzoate port.ac.uknih.gov
Phomopsis liquidambari4-hydroxybenzoate researchgate.net
Aspergillus niger4-hydroxybenzoate, Benzoic acid acs.org

The microbial biotransformation of 4-hydroxybenzoate esters is a multi-step enzymatic process. The two principal stages are the initial hydrolysis of the ester linkage and the subsequent cleavage of the aromatic ring of the resulting 4-hydroxybenzoic acid (p-HBA).

Ester Hydrolysis: The first step is catalyzed by esterase enzymes, which hydrolyze the ester bond. researchgate.netnih.gov This reaction is a crucial detoxification and degradation step, as it breaks down the parent compound into p-HBA and an alcohol. nih.govresearchgate.net The ability of bacteria to biodegrade parabens is linked to their excretion of enzymes like esterases and laccases. researchgate.net

Aromatic Ring Cleavage: Following hydrolysis, the p-HBA intermediate is further catabolized. Microorganisms employ several strategies to open the stable aromatic ring:

Decarboxylation to Phenol: Some bacteria, such as Enterobacter cloacae strain EM, utilize a decarboxylase-type enzyme under aerobic conditions to convert p-HBA stoichiometrically into phenol. nih.govresearchgate.netresearchgate.net

The β-Ketoadipate Pathway: A more common route for aerobic bacteria involves the initial hydroxylation of p-HBA to form protocatechuic acid (PCA). nih.govmdpi.com The aromatic ring of PCA is then cleaved by ring-cleaving dioxygenase enzymes. nih.gov These enzymes are classified based on their mode of cleavage:

Intradiol (ortho) Cleavage: These enzymes use non-heme Fe(III) to cleave the bond between the two hydroxyl groups of the catechol-like substrate. nih.gov An example is catechol 1,2-dioxygenase, used by the fungus Phomopsis liquidambari after converting p-HBA to catechol. researchgate.net

Extradiol (meta) Cleavage: These enzymes typically use non-heme Fe(II) to cleave the bond adjacent to one of the hydroxyl groups. nih.gov

The Hydroxyquinol Pathway: Some white-rot fungi catabolize p-HBA via a pathway that proceeds through a hydroxyquinol intermediate. port.ac.uknih.gov

These enzymatic pathways ultimately funnel the breakdown products into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, allowing the microorganism to derive energy and cellular components from the original compound. researchgate.net

Environmental Persistence and Degradation Kinetics of 1-Hydroxypropan-2-yl 4-Hydroxybenzoate

The persistence of 1-Hydroxypropan-2-yl 4-hydroxybenzoate in the environment is determined by its susceptibility to both abiotic and biotic degradation processes. Key factors include its chemical stability in water and its rate of breakdown when exposed to sunlight.

Hydrolysis is an abiotic degradation process that can contribute to the breakdown of ester compounds in water. The rate of this reaction is highly dependent on the pH of the aqueous environment. For propylparaben, a close analog, studies show that it is relatively stable in neutral to acidic conditions. Aqueous solutions at a pH of 3 to 6 show less than 10% decomposition after approximately four years at room temperature. One estimate suggests a hydrolysis half-life of 43 years at pH 7. nih.gov

However, the stability decreases significantly under alkaline conditions. At pH 8 or higher, propylparaben is subject to rapid hydrolysis, with 10% or more degrading after about 60 days at room temperature. Another estimate places the hydrolysis half-life at a much shorter 4.3 years at pH 8. nih.gov The rate of hydrolysis can also be accelerated by other factors; for example, the reaction undergoes general base catalysis, meaning species other than hydroxide ions can catalyze the breakdown. semanticscholar.org Additionally, other environmental oxidants, such as peroxynitrous acid, can degrade parabens in aqueous solutions through nucleophilic attack, yielding p-hydroxybenzoic acid. nih.gov

Table 3: Hydrolytic Stability of Propylparaben in Aqueous Solutions
pHConditionRate of Decomposition / Half-lifeSource
3 - 6Room Temperature<10% decomposition after ~4 years
7EstimatedHalf-life of 43 years nih.gov
≥ 8Room Temperature≥10% decomposition after ~60 days
8EstimatedHalf-life of 4.3 years nih.gov

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For propylparaben, direct photolysis in water has been reported with a half-life of 2.5 days, indicating it can be a significant environmental fate process. nih.gov However, the rate of direct photolysis can be relatively slow. One study using UVC radiation achieved only 10% removal of propylparaben after 120 minutes. mdpi.com The photodegradation rate of parabens tends to be higher for those with longer alkyl chains. researchgate.net

The efficiency of photodegradation can be greatly enhanced through Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals. researchgate.net One of the most common AOPs is photocatalysis, often using a catalyst such as titanium dioxide (TiO₂) in the presence of UV light. mdpi.com Studies have shown that photocatalysis with TiO₂ can achieve significantly higher degradation rates compared to direct photolysis alone. mdpi.comresearchgate.net These processes are effective at transforming parabens and can be employed as a treatment step to purify contaminated water. researchgate.netnih.govresearchgate.net

Role in Natural Biogeochemical Cycles of Aromatic Compounds

The introduction of synthetic compounds such as 1-Hydroxypropan-2-yl 4-hydroxybenzoate, a metabolite of the widely used preservative propylparaben, into the environment raises questions about their fate and interaction with natural biogeochemical cycles. Research into the environmental fate of parabens and their degradation products reveals their incorporation into the carbon cycle through microbial metabolism.

Once in the environment, parabens like propylparaben undergo biodegradation. The initial step in the aerobic degradation of parabens is the hydrolysis of the ester bond, which results in the formation of p-hydroxybenzoic acid (p-HBA) and an alcohol. researchgate.net This process is carried out by various microorganisms that can utilize these compounds as a source of carbon and energy. researchgate.netnih.gov

The central metabolite in this degradation pathway, p-hydroxybenzoic acid, is a naturally occurring phenolic compound. wikipedia.org Microorganisms have evolved diverse metabolic pathways to degrade p-HBA and other aromatic compounds, thereby integrating them into the global carbon cycle.

Under aerobic conditions, p-HBA is typically hydroxylated to form protocatechuate. nih.gov This intermediate is then funneled into the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in cells, after the aromatic ring is cleaved. nih.gov Several bacterial species, including those from the genera Pseudomonas, Acinetobacter, and Klebsiella, have been identified as capable of degrading p-HBA. nih.govnih.gov For instance, Pseudarthrobacter phenanthrenivorans Sphe3 can hydroxylate 4-hydroxybenzoate to protocatechuate, which is then cleaved and enters the TCA cycle. nih.gov

Under anaerobic conditions, the degradation of p-HBA can also occur. For example, Acinetobacter johnsonii FZ-5 and Klebsiella oxytoca FZ-8 have been shown to degrade 4-HBA under such conditions. nih.gov Some denitrifying bacteria, such as Magnetospirillum, utilize the benzoyl-CoA pathway to break down aromatic compounds like p-HBA. acs.org

The degradation of these aromatic compounds ultimately leads to the formation of simpler, non-toxic molecules like carbon dioxide and water, which are fundamental components of the carbon and water cycles. researchgate.net Through these microbial degradation pathways, the carbon atoms from synthetic aromatic compounds like 1-Hydroxypropan-2-yl 4-hydroxybenzoate are assimilated into microbial biomass or mineralized, thus participating in the natural biogeochemical cycling of carbon.

Table 6.3.1: Key Microbial Genera and Pathways in the Biogeochemical Cycling of Paraben Degradation Products

Microbial GenusDegradation PathwayKey IntermediateFinal ProductsRole in Biogeochemical Cycle
PseudomonasAerobic hydroxylationProtocatechuic acidCO2, H2O, BiomassCarbon Cycling
AcinetobacterAnaerobic degradationVarious intermediatesCO2, H2O, BiomassCarbon Cycling
KlebsiellaAnaerobic degradationVarious intermediatesCO2, H2O, BiomassCarbon Cycling
PseudarthrobacterAerobic hydroxylation and ring cleavageProtocatechuic acidCO2, H2O, BiomassCarbon Cycling
MagnetospirillumAnaerobic (denitrifying) benzoyl-CoA pathwayBenzoyl-CoACO2, H2O, BiomassCarbon and Nitrogen Cycling

Q & A

Basic Research Questions

Q. How can 1-Hydroxypropan-2-yl 4-hydroxybenzoate be synthesized in the laboratory?

  • Methodological Answer : The compound can be synthesized via esterification of 4-hydroxybenzoic acid with 1-hydroxypropan-2-ol under acid catalysis (e.g., sulfuric acid). Post-reaction purification is typically achieved through recrystallization using ethanol/water mixtures or column chromatography. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .

Q. What analytical methods are suitable for quantifying 1-Hydroxypropan-2-yl 4-hydroxybenzoate in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used, as validated for parabens in serum and tissue samples. Sample preparation involves protein precipitation with acetonitrile, followed by centrifugation and filtration (0.22 µm). Calibration curves are constructed using spiked blank matrices to account for matrix effects .

Q. How can the solubility profile of 1-Hydroxypropan-2-yl 4-hydroxybenzoate be characterized?

  • Methodological Answer : Solubility in aqueous and organic solvents (e.g., water, ethanol, DMSO) is determined via saturation shake-flask experiments. Quantify dissolved compound gravimetrically after solvent evaporation or spectrophotometrically (UV-Vis). For sparingly soluble derivatives, dynamic light scattering (DLS) assesses colloidal stability .

Q. What techniques are used to identify synthesis byproducts or contaminants?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies volatile or non-volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural deviations, while elemental analysis verifies stoichiometric purity .

Advanced Research Questions

Q. How do structural modifications of 1-Hydroxypropan-2-yl 4-hydroxybenzoate affect its substrate specificity for microbial enzymes?

  • Methodological Answer : Enzymatic assays with 4-hydroxybenzoate 1-hydroxylase (e.g., from Candida parapsilosis) reveal substrate specificity. Oxygen consumption rates and HPLC product analysis differentiate between hydroxylation-coupled NADH oxidation and uncoupled oxidase activity. Derivatives with bulky substituents (e.g., methoxy groups) show reduced catalytic efficiency due to steric hindrance .

Q. What computational approaches predict the electronic properties and reactivity of 1-Hydroxypropan-2-yl 4-hydroxybenzoate?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to estimate chemical reactivity. Vibrational spectra (IR/Raman) are simulated and compared to experimental data (R² > 0.995) to validate computational models. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How does pH influence the stability and antimicrobial efficacy of 1-Hydroxypropan-2-yl 4-hydroxybenzoate?

  • Methodological Answer : Accelerated stability studies at pH 3–9 (buffered solutions, 40°C/75% RH) monitor degradation via HPLC. Antimicrobial efficacy is tested against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC/MBC assays). Lower pH enhances stability but may reduce solubility, requiring formulation optimization .

Q. What intermolecular interactions govern the crystal packing of 1-Hydroxypropan-2-yl 4-hydroxybenzoate?

  • Methodological Answer : Single-crystal X-ray diffraction (120 K) resolves hydrogen-bonding networks (O-H···O) and π-π stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% H-bonding, 25% van der Waals). Thermal stability is assessed via differential scanning calorimetry (DSC) to correlate melting points with packing efficiency .

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